molecular formula C8H11N3 B1445604 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine CAS No. 1384429-80-4

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine

Cat. No.: B1445604
CAS No.: 1384429-80-4
M. Wt: 149.19 g/mol
InChI Key: VBXBKSPNYLEUHJ-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyridine and diazepine moieties

Biochemical Analysis

Biochemical Properties

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and context. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Furthermore, this compound can affect the expression of specific genes, either upregulating or downregulating their transcription. These changes in gene expression can subsequently impact cellular metabolism, altering the production and utilization of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing certain cellular functions or providing therapeutic benefits. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful as the dosage increases .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, potentially altering the flow of metabolites through specific pathways. Additionally, this compound may affect the levels of certain metabolites, either increasing or decreasing their concentration depending on the context .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its accumulation and activity in different tissues, affecting its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its ability to modulate cellular processes .

Preparation Methods

Chemical Reactions Analysis

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine can undergo various chemical reactions, including:

Scientific Research Applications

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine has several scientific research applications:

Comparison with Similar Compounds

1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-10-7-2-5-9-6-8(7)11-4-1/h2,5-6,10-11H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXBKSPNYLEUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NC=C2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine
Reactant of Route 2
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine
Reactant of Route 3
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine
Reactant of Route 4
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine
Reactant of Route 5
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine
Reactant of Route 6
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine

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